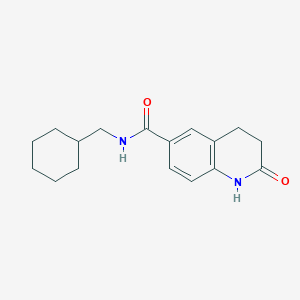
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as CXM, is a synthetic compound that belongs to the family of quinolone carboxamides. CXM has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have a variety of biochemical and physiological effects. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and has anti-inflammatory properties. In addition, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been studied for its potential neuroprotective effects in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages for lab experiments. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a synthetic compound that can be easily synthesized and purified. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential therapeutic applications, and there is a significant amount of literature available on its properties and effects. However, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide also has limitations for lab experiments. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for the study of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential therapeutic applications in various diseases, and further research is needed to determine its safety and efficacy in humans. In addition, the mechanism of action of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide also has potential applications in drug delivery systems, and further research is needed to explore its properties and effects in this context. Finally, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential applications in the development of new drugs, and further research is needed to explore its potential as a lead compound for drug discovery.
Synthesis Methods
The synthesis of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the condensation of 2-cyanoacetamide with cyclohexylmethylamine in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with 2-chloro-3,4-dihydroquinoline-6-carboxylic acid to yield N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. The purity of N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be improved by recrystallization from ethanol.
Scientific Research Applications
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-9-7-13-10-14(6-8-15(13)19-16)17(21)18-11-12-4-2-1-3-5-12/h6,8,10,12H,1-5,7,9,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHWKXCHRHUDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)

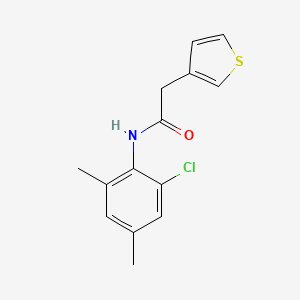
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
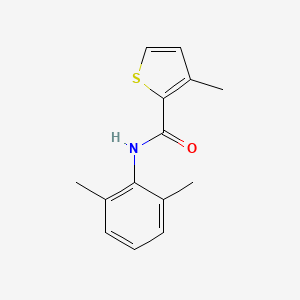
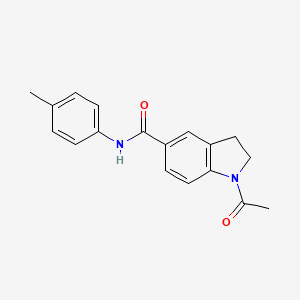

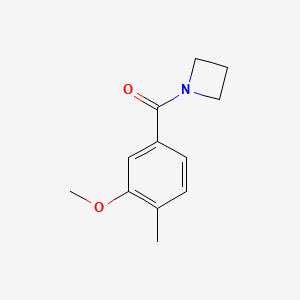
![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)



![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)
